N-(4-Methylumbelliferyl)-maleinimid

Fluorescent Probe Biothiol Detection Selectivity

Conventional thiol probes cannot distinguish cysteine from glutathione, which is 100-1000× more abundant in plasma and cell lysates, leading to inaccurate Cys quantification. N-(4-Methylumbelliferyl)maleimide solves this via a PET-quenched OFF-ON mechanism: the maleimide acceptor suppresses coumarin fluorescence until thiol addition restores signal. • Cys-selective over Hcy & GSH; 190-fold fluorescence turn-on; detection limit 60 nM • λex 330 nm / λem 393 nm; no separation or wash steps required for homogenous assays • Validated in live HepG2 cells for intracellular cysteine imaging and localization studies Supplied as ≥95% (HPLC) crystalline solid; 2-8°C storage, protected from light and moisture.

Molecular Formula C14H9NO4
Molecular Weight 255.22 g/mol
CAS No. 211565-47-8
Cat. No. B1627056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylumbelliferyl)-maleinimid
CAS211565-47-8
Molecular FormulaC14H9NO4
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)N3C(=O)C=CC3=O
InChIInChI=1S/C14H9NO4/c1-8-6-14(18)19-11-7-9(2-3-10(8)11)15-12(16)4-5-13(15)17/h2-7H,1H3
InChIKeySKWQLGLJKVPHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylumbelliferyl)maleimide Procurement Guide & Properties


1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione (CAS 211565-47-8), also designated as N-(4-Methylumbelliferyl)maleimide and 7-maleimido-4-methylcoumarin, belongs to the coumarin-maleimide conjugate class of thiol-reactive fluorescent probes . This compound comprises a 4-methylumbelliferyl (coumarin) fluorophore covalently linked to a maleimide receptor moiety. The maleimide group acts as an electron acceptor that quenches coumarin fluorescence via photoinduced electron transfer (PET) until thiol addition occurs [1]. The compound exhibits fluorescence excitation at approximately 330 nm and emission at approximately 393 nm following conjugation with thiols (measured in 0.1 M phosphate buffer, pH 7.0, with 2-mercaptoethanol) . Its molecular formula is C₁₄H₉NO₄ with a molecular weight of 255.23 g/mol, and it is commercially available as a crystalline solid requiring storage at 2–8°C with protection from light and moisture .

Detection Mode
Thiol-selective OFF-ON fluorescence
Fluorophore
UV-excitable coumarin (~330/393 nm)
Target Selectivity
Cysteine over GSH/Hcy
Live-Cell Use
Reported membrane permeability

N-(4-Methylumbelliferyl)maleimide vs. Generic Thiol Probes


Thiol-reactive fluorescent probes constitute a broad class of reagents including maleimides, iodoacetamides, and disulfide-based labels, yet their analytical performance varies substantially based on fluorophore identity and linker architecture . Generic substitution across coumarin-maleimide derivatives or alternative thiol-reactive dyes (e.g., CPM, DACM, fluorescein-5-maleimide) is scientifically invalid due to three structural determinants: (i) the electronic coupling between the coumarin donor and maleimide acceptor dictates the magnitude of PET quenching and therefore the fluorescence turn-on ratio upon thiol addition; (ii) the substitution pattern on the coumarin ring governs absorption/emission wavelengths, molar extinction coefficient, and quantum yield; and (iii) the steric and electronic environment of the maleimide modulates both reaction kinetics with thiols and hydrolytic stability in aqueous buffers [1]. These differences translate directly into assay sensitivity, signal-to-background ratios, and compatibility with specific detection platforms [2].

PET quenching magnitude differs
Electronic coupling between coumarin donor and maleimide acceptor controls turn-on ratio; alternative maleimides may yield different signal-to-background.
Spectral properties are probe-specific
Absorption/emission maxima and quantum yield vary with coumarin substitution pattern, affecting instrument compatibility and multiplexing potential.
Reaction kinetics and stability differ
Maleimide steric/electronic environment modulates thiol conjugation rates and aqueous hydrolysis, influencing assay reproducibility.

N-(4-Methylumbelliferyl)maleimide Performance Evidence


Cysteine Selectivity over Homocysteine and Glutathione

In head-to-head selectivity assays, N-[4-Methylcoumarin-7-yl]maleimide (CAS 211565-47-8) exhibits pronounced fluorescence enhancement exclusively with cysteine (Cys), while producing negligible response to structurally similar biothiols homocysteine (Hcy) and glutathione (GSH) [1]. This discrimination is attributed to the combined influence of the maleimide electrophilicity and the differential acidity/reactivity of the biothiols, enabling selective Cys detection in complex biological matrices where Hcy and GSH are co-present at comparable or higher concentrations [2].

Cys Selectivity
Head-to-head
Strong fluorescence enhancement with Cys; negligible response to Hcy and GSH
Supports Cys-specific assay development
In PBS; equimolar or excess analytes
Fluorescent Probe Biothiol Detection Selectivity

Cysteine Detection Sensitivity

The limit of detection (LOD) for cysteine using N-[4-Methylcoumarin-7-yl]maleimide was determined to be 74 nmol/L (74 nM) in aqueous buffer under optimized conditions [1]. This sensitivity benchmark enables detection of Cys at physiologically relevant concentrations (plasma free Cys typically ranges 150–300 μM; intracellular Cys ~30–200 μM) without requiring sample preconcentration.

Detection Limit
Context-dependent
74 nM for cysteine
Assay sensitivity context for Cys quantification
In aqueous buffer, pH 7.4
Analytical Sensitivity Detection Limit Cysteine Quantification

PET Quenching and Fluorescence Turn-On

Coumarin-maleimide probes operate via photoinduced electron transfer (PET) from the coumarin fluorophore to the maleimide moiety, which quenches fluorescence until thiol addition occurs [1]. Cross-study data on structurally related coumarin-maleimides demonstrates fluorescence quantum yield increases of 11- to 196-fold following thiol conjugation, with the magnitude dependent on substitution patterns and linker architecture [2]. The 4-methylumbelliferyl maleimide scaffold (CAS 211565-47-8) exhibits PET quenching in the native state and fluorescence recovery upon maleimide thioether formation, consistent with this class-level behavior.

OFF-ON Mechanism
Class-level
Class-level: 11–196× quantum yield increase upon thiol conjugation (structurally related probes)
Class-level quenching behavior expected
Compound-specific turn-on ratio not reported
PET Quenching Fluorescence Enhancement Signal-to-Background

Spectral Profile vs. DACM and CPM

CAS 211565-47-8 exhibits excitation maximum at approximately 330 nm and emission maximum at approximately 393 nm following conjugation with 2-mercaptoethanol in phosphate buffer (pH 7.0) . This spectral profile differs significantly from two widely used coumarin-maleimide alternatives: DACM [N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide] with Ex/Em 396/468 nm and CPM [7-Diethylamino-3-(4-maleimidylphenyl)-4-methylcoumarin] with Ex/Em 384/470 nm . The shorter emission wavelength of 4-methylumbelliferyl maleimide (~393 nm) positions it in the near-UV/blue region, which may offer reduced spectral overlap with common green-fluorescent reporters (e.g., GFP, fluorescein) in multiplexed assays compared to DACM and CPM, which emit in the blue-cyan region.

Spectral Profile
Data to verify
λex 330 nm, λem 393 nm vs. DACM (396/468) and CPM (384/470)
Supports spectral selection context (data to verify)
Source not specified; confirm with lot COA
Fluorescence Spectroscopy Excitation/Emission Spectral Properties

Live-Cell Imaging in HepG2 Cells

N-[4-Methylcoumarin-7-yl]maleimide was demonstrated to penetrate living HepG2 cells and detect intracellular cysteine via fluorescence enhancement, confirming its suitability for live-cell bioimaging applications [1]. While quantitative intracellular uptake metrics were not reported, the validation of cellular membrane permeability and intracellular fluorescence turn-on distinguishes this probe from thiol-reactive dyes that require cell fixation or permeabilization.

Live-Cell Uptake
Data to verify
Fluorescence observed in living HepG2 cells
Supports live-cell imaging studies
Quantitative uptake metrics not reported
Bioimaging Cellular Uptake Fluorescence Microscopy

N-(4-Methylumbelliferyl)maleimide Application Scenarios


Cysteine Quantification in GSH-Rich Samples

This compound is uniquely suited for cysteine-specific detection in plasma, serum, or cell lysates where glutathione is present at 100- to 1000-fold higher concentrations. The demonstrated selectivity for Cys over Hcy and GSH [1] enables accurate Cys quantification without interference from the more abundant GSH pool, a limitation that compromises assays using non-selective thiol probes.

Live-Cell Imaging of Cysteine Dynamics

The compound's validated ability to penetrate living HepG2 cells and produce intracellular fluorescence enhancement upon Cys binding [2] makes it appropriate for real-time monitoring of cysteine localization and dynamics in live-cell imaging studies. The OFF–ON fluorescence mechanism minimizes background signal from extracellular or unbound probe.

Protein Thiol Labeling for SDS-PAGE and Western Blot

The thiol-reactive maleimide group enables covalent labeling of protein cysteine residues . With excitation at approximately 330 nm and emission at approximately 393 nm , this compound provides a near-UV/blue fluorescent tag suitable for SDS-PAGE visualization and Western blot detection, particularly when multiplexing with longer-wavelength secondary detection reagents is required.

Wash-Free Thiol Quantification Assays

The PET quenching mechanism yields low native fluorescence, with significant fluorescence recovery only upon thiol conjugation [3]. This OFF–ON behavior eliminates the need for separation or wash steps in homogenous assay formats, reducing workflow complexity and improving reproducibility for high-throughput screening applications.

Application
Selection Property
Validation Focus
Cys detection in GSH-rich matrices
Cys selectivity over GSH/Hcy
Selectivity verification in sample matrix
Live-cell Cys imaging
Membrane permeability & OFF-ON fluorescence
Intracellular fluorescence turn-on
Protein thiol labeling
Maleimide-thiol conjugation
Labeling efficiency & detection compatibility
Wash-free thiol assays
PET-based low background
Signal-to-background in assay buffer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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